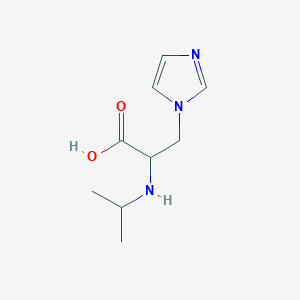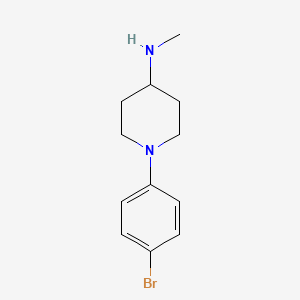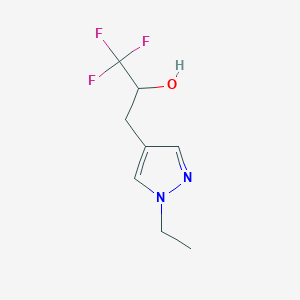![molecular formula C10H10Cl2F3NO2 B13551199 Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride](/img/structure/B13551199.png)
Methyl2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, which is further connected to an amino and ester functional group. The hydrochloride salt form enhances its solubility in water, making it suitable for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetate hydrochloride typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor under controlled temperature conditions (20°C to 60°C) to form an intermediate compound. This intermediate is then reacted with p-toluenesulfonic acid in a polar solvent at elevated temperatures (up to the reflux temperature of the solvent) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and reaction control is common to optimize the production process.
化学反应分析
Types of Reactions
Methyl 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives.
科学研究应用
Methyl 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of methyl 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethyl groups enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Methyl 2-amino-2-(4-chlorophenyl)acetate hydrochloride: Similar structure but lacks the trifluoromethyl group.
Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride: Contains a fluorine atom instead of the trifluoromethyl group.
Methyl 2-amino-2-(4-bromophenyl)acetate hydrochloride: Contains a bromine atom instead of the chloro group.
Uniqueness
The presence of both chloro and trifluoromethyl groups in methyl 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetate hydrochloride makes it unique compared to similar compounds
属性
分子式 |
C10H10Cl2F3NO2 |
|---|---|
分子量 |
304.09 g/mol |
IUPAC 名称 |
methyl 2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetate;hydrochloride |
InChI |
InChI=1S/C10H9ClF3NO2.ClH/c1-17-9(16)8(15)5-2-3-7(11)6(4-5)10(12,13)14;/h2-4,8H,15H2,1H3;1H |
InChI 键 |
IFKWJEXQHKSORS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(C1=CC(=C(C=C1)Cl)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


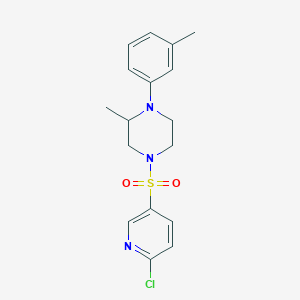
![ethyl6-hydroxy-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylate](/img/structure/B13551143.png)
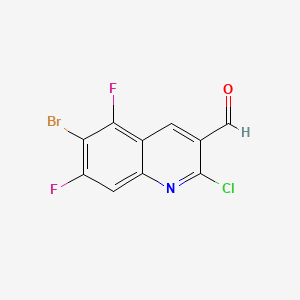
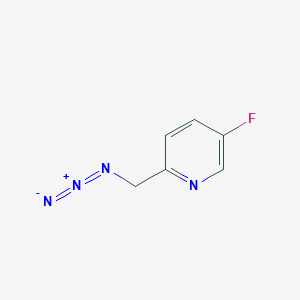
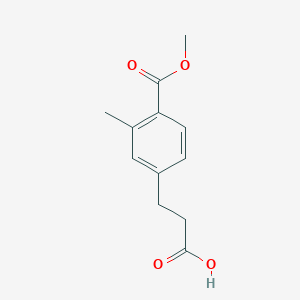
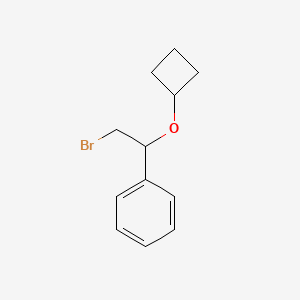
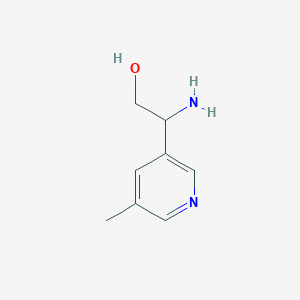
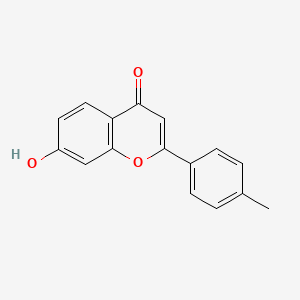
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-M-tolyl-acetic acid](/img/structure/B13551189.png)

